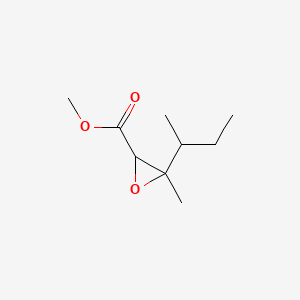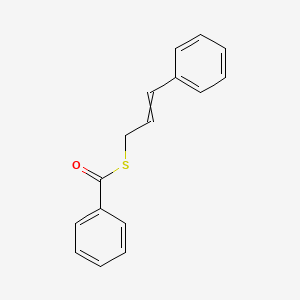
Thiobenzoic acid S-(3-phenyl-allyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobenzoic acid S-(3-phenyl-allyl) ester is an organosulfur compound with the molecular formula C16H14OS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiobenzoic acid S-(3-phenyl-allyl) ester can be synthesized through the esterification of thiobenzoic acid with 3-phenyl-allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Thiobenzoic acid S-(3-phenyl-allyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Thiobenzoic acid S-(3-phenyl-allyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiobenzoic acid S-(3-phenyl-allyl) ester involves its interaction with various molecular targets. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Thiobenzoic acid S-(3-phenyl-allyl) ester can be compared with other thiobenzoic acid esters, such as:
- Thiobenzoic acid S-(4-methoxy-phenyl) ester
- Thiobenzoic acid S-(2,2,2-trichloro-1-ethoxycarbonylamino-ethyl) ester
- Thiobenzoic acid S-(1,7-dibenzyl-3-me-2,6-dioxo-2,3,6,7-4h-1h-purin-8-yl) ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and potential biological activity .
Propiedades
Número CAS |
102614-59-5 |
|---|---|
Fórmula molecular |
C16H14OS |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
S-(3-phenylprop-2-enyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14OS/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 |
Clave InChI |
IJEWUMRFIAGMLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCSC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



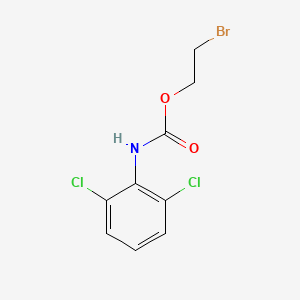


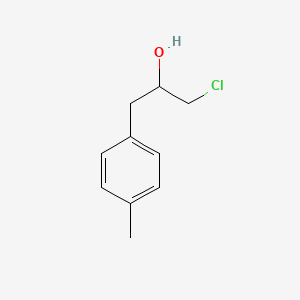



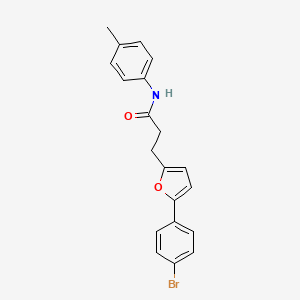

![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)

